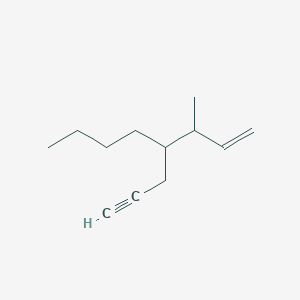

3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene

Description

3-Methyl-4-(prop-2-yn-1-yl)oct-1-ene is an aliphatic alkene derivative featuring a methyl group at the third carbon and a propargyl (prop-2-yn-1-yl) substituent at the fourth carbon of an oct-1-ene backbone. Its stereoelectronic properties are influenced by the conjugation between the double bond (C1–C2) and the electron-withdrawing propargyl group, which may affect its physical and chemical behavior compared to simpler alkenes or alkynes.

Properties

CAS No. |

61786-30-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

3-methyl-4-prop-2-ynyloct-1-ene |

InChI |

InChI=1S/C12H20/c1-5-8-10-12(9-6-2)11(4)7-3/h2,7,11-12H,3,5,8-10H2,1,4H3 |

InChI Key |

VIKZSBUZNQBWKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC#C)C(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene typically involves the alkylation of a suitable precursor with propargyl bromide. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis . Another approach involves the Horner–Wadsworth–Emmons olefination using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Industrial Production Methods: Industrial production of propargyl compounds, including 3-Methyl-4-(prop-2-YN-1-YL)oct-1-ene, often employs metal-catalyzed propargylation reactions. These reactions can be carried out using various catalysts, such as palladium or copper, to facilitate the formation of the propargyl group .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a framework for such a comparison:

Functional Group Positioning and Reactivity

- Alkenes vs. Alkynes : The propargyl group introduces sp-hybridized carbons, which are more electronegative than the sp² carbons of the alkene. This difference increases the acidity of propargyl C–H bonds (pKa ~25) compared to allylic C–H bonds in alkenes (pKa ~40) .

- Steric Effects : The methyl group at C3 may hinder nucleophilic attacks at adjacent positions, a steric effect observed in branched alkenes like 3-methyloct-1-ene.

Crystallographic and Structural Analysis

- SHELX in Structural Studies : The SHELX software suite () is widely used for small-molecule crystallography. If crystallized, the compound’s structure could be refined using SHELXL, with bond lengths and angles compared to analogs. For example:

| Parameter | 3-Methyl-4-(prop-2-yn-1-yl)oct-1-ene | 4-(Prop-2-yn-1-yl)oct-1-ene | 3-Methyloct-1-ene |

|---|---|---|---|

| C1–C2 Bond Length (Å) | ~1.34 (estimated) | ~1.33 (literature) | ~1.34 (literature) |

| Propargyl C≡C (Å) | ~1.20 | ~1.20 | N/A |

| Dihedral Angle (°) | Dependent on steric clash | Less steric hindrance | N/A |

Note: Hypothetical values based on typical alkene/alkyne systems due to lack of direct data.

Hydrogen Bonding and Supramolecular Behavior

- Graph Set Analysis : highlights hydrogen-bonding patterns in crystals. If the compound forms crystals, its propargyl group could participate in weak C–H···π interactions, whereas methyl groups might contribute to van der Waals packing. This contrasts with hydroxyl-containing analogs (e.g., the propargyl alcohol in ), which exhibit stronger O–H···O hydrogen bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.